molecular formula C4H3N3S B6593917 5-Aminothiazole-2-carbonitrile CAS No. 860182-74-7

5-Aminothiazole-2-carbonitrile

Cat. No.: B6593917
CAS No.: 860182-74-7
M. Wt: 125.15 g/mol
InChI Key: OTMBYLBHYHUFLV-UHFFFAOYSA-N
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Description

5-Aminothiazole-2-carbonitrile is a chemical compound with the formula C4H3N3S . It is a sulfur- and nitrogen-containing heterocyclic compound . This compound is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves various synthetic strategies . For instance, one study reported the synthesis of 2-aminothiazole-5-carbamides . Another study reported the synthesis of a new series of 2-aminothiazole derivatives as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact mass of this compound is 125.00, and its molecular weight is 125.150 .


Chemical Reactions Analysis

The 2-aminothiazole scaffold is a characteristic structure in drug development . It has been used in the synthesis of various 2-aminothiazole-based derivatives . These derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its melting point is between 204-208 °C . The empirical formula of this compound is C4H3N3S .

Mechanism of Action

2-Aminothiazole derivatives have shown several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . They act as inhibitors of multiple enzyme targets such as EGFR/VGFER kinase .

Safety and Hazards

5-Aminothiazole-2-carbonitrile is classified as harmful if swallowed or in contact with skin, and toxic if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound, and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on designing and synthesizing new 2-aminothiazole derivatives with improved anticancer activity . The information from the recent studies will be useful for future innovation .

Properties

IUPAC Name

5-amino-1,3-thiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-1-4-7-2-3(6)8-4/h2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMBYLBHYHUFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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